molecular formula C8H16ClNO2 B13577410 3-Amino-3-cyclobutylbutanoicacidhydrochloride

3-Amino-3-cyclobutylbutanoicacidhydrochloride

Cat. No.: B13577410
M. Wt: 193.67 g/mol
InChI Key: GBNCSQOHUSBSAW-UHFFFAOYSA-N
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Description

3-Amino-3-cyclobutylbutanoicacidhydrochloride is a synthetic organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a cyclobutyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-cyclobutylbutanoicacidhydrochloride typically involves the following steps:

    Formation of the Cyclobutyl Group: The cyclobutyl group can be introduced through a cyclization reaction of a suitable precursor.

    Introduction of the Amino Group: The amino group is introduced via an amination reaction, often using ammonia or an amine derivative.

    Formation of the Butanoic Acid Moiety: The butanoic acid moiety is formed through a carboxylation reaction, typically using carbon dioxide and a suitable catalyst.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring high yield and purity.

    Catalysts and Reagents: Industrial synthesis may employ specific catalysts and reagents to optimize the reaction efficiency and minimize by-products.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-cyclobutylbutanoicacidhydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation Products: Ketones and carboxylic acids.

    Reduction Products: Amines and alcohols.

    Substitution Products: Various derivatives with different functional groups.

Scientific Research Applications

3-Amino-3-cyclobutylbutanoicacidhydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-cyclobutylbutanoicacidhydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-Aminobutanoic Acid: Similar in structure but lacks the cyclobutyl group.

    Cyclobutylamine: Contains the cyclobutyl group but lacks the butanoic acid moiety.

    3-Aminocyclobutanecarboxylic Acid: Similar but with a different arrangement of functional groups.

Uniqueness

3-Amino-3-cyclobutylbutanoicacidhydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

3-amino-3-cyclobutylbutanoic acid;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-8(9,5-7(10)11)6-3-2-4-6;/h6H,2-5,9H2,1H3,(H,10,11);1H

InChI Key

GBNCSQOHUSBSAW-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)(C1CCC1)N.Cl

Origin of Product

United States

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